molecular formula C7H8F2N2 B7964824 2-(1,1-Difluoroethyl)pyridin-4-amine

2-(1,1-Difluoroethyl)pyridin-4-amine

Cat. No.: B7964824
M. Wt: 158.15 g/mol
InChI Key: RMOMZKCWZBUWCH-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)pyridin-4-amine (CAS 1211586-93-4) is a fluorinated pyridine derivative with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol . This compound is supplied with a purity of 95% or higher . Compounds based on the 2-aminopyridine scaffold, such as this one, are of significant interest in medicinal chemistry and pharmaceutical research . Specifically, similar difluoroethyl-substituted 2-aminopyridine compounds have been explored as potent, selective, and membrane-permeable inhibitors of human neuronal nitric oxide synthase (hnNOS) . Such inhibitors are valuable research tools for investigating neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease . The incorporation of fluorine atoms is a common strategy in drug development, as it can enhance a compound's metabolic stability, cell membrane permeability, and overall bioavailability . This product is intended For Research Purpose Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,1-difluoroethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-7(8,9)6-4-5(10)2-3-11-6/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOMZKCWZBUWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 2 1,1 Difluoroethyl Pyridin 4 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack, including protonation, alkylation, and oxidation. However, the presence of the electron-withdrawing 1,1-difluoroethyl group at the ortho-position is expected to decrease the electron density of the pyridine ring, thereby reducing the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted 4-aminopyridine (B3432731).

Reactions with halogens, for instance, have been shown to lead to the protonation of the pyridine nitrogen in 4-aminopyridine. acs.org A similar outcome would be anticipated for 2-(1,1-difluoroethyl)pyridin-4-amine.

N-Oxidation

The formation of pyridine N-oxides is a common transformation that can alter the electronic properties of the pyridine ring, often facilitating subsequent functionalization. While specific studies on this compound are not available, the general method involves treatment with an oxidizing agent such as hydrogen peroxide or a peroxy acid. The reduced nucleophilicity of the pyridine nitrogen due to the difluoroethyl group might necessitate harsher reaction conditions. The synthesis of other substituted aminopyridine N-oxides has been reported, indicating the feasibility of this transformation. nih.gov

Table 1: Potential N-Oxidation Reaction

Reactant Reagent Potential Product General Conditions

Transformations Involving the Primary Amine Functionality

The exocyclic primary amino group at the C4-position is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions.

Acylation

The primary amine can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This type of reaction has been reported for various 4-aminopyridine derivatives, leading to compounds with a range of biological activities. nih.gov

Diazotization and Sandmeyer-Type Reactions

The conversion of the primary aromatic amine to a diazonium salt via treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) is a cornerstone of aromatic chemistry. Studies on 4-aminopyridine have shown that it undergoes diazotization in dilute acid to form the corresponding pyridine-4-diazonium ion. rsc.org These diazonium salts are often unstable but can be used in situ for subsequent Sandmeyer or related reactions to introduce a variety of substituents. Given the precedent with 4-aminopyridine, it is plausible that this compound could undergo similar transformations. However, the stability of pyridyl diazonium salts can be variable, with some, like pyridine-2-diazonium salts, being particularly unstable. google.com

Table 2: Potential Transformations of the Primary Amine

Reaction Type Reagent(s) Potential Product
Acylation Acetyl chloride, Triethylamine (B128534) N-(2-(1,1-Difluoroethyl)pyridin-4-yl)acetamide
Sulfonylation p-Toluenesulfonyl chloride, Pyridine N-(2-(1,1-Difluoroethyl)pyridin-4-yl)-4-methylbenzenesulfonamide
Diazotization/Hydrolysis NaNO₂, aq. HCl, heat 2-(1,1-Difluoroethyl)pyridin-4-ol
Sandmeyer (Chlorination) NaNO₂, HCl, CuCl 4-Chloro-2-(1,1-difluoroethyl)pyridine
Sandmeyer (Bromination) NaNO₂, HBr, CuBr 4-Bromo-2-(1,1-difluoroethyl)pyridine

Chemical Modifications of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is generally considered to be chemically robust and stable to many reaction conditions due to the strength of the carbon-fluorine bonds. There is currently no literature available describing the direct chemical modification of the 1,1-difluoroethyl group on a pyridine ring under typical synthetic conditions. Its primary role is as a steric and electronic modifying group, influencing the reactivity of other parts of the molecule. The introduction of difluoromethyl groups into pyridines has been a subject of recent research, highlighting the importance of such fluorinated substituents in medicinal and agricultural chemistry. researchgate.netuni-muenster.de However, these methods focus on the installation of the group rather than its subsequent transformation.

Mechanistic Investigations of Novel Reactions

Currently, there are no published mechanistic studies on novel reactions specifically involving this compound. Research in the broader field of pyridine chemistry continues to uncover new transformations. For instance, mechanistic studies on the reaction of pyridine N-oxides with isocyanides have elucidated pathways for the synthesis of 2-aminopyridines. nih.gov Similarly, the reactivity of 4-aminopyridine with halogens has been shown to proceed through either charge-transfer complexes or the formation of a di-co-ordinate iodine(I) cation, depending on the halogen used. acs.org Such fundamental studies on related structures provide a framework for predicting the potential reactivity and mechanistic pathways for this compound in future investigations.

Derivatization and Functionalization Strategies Utilizing 2 1,1 Difluoroethyl Pyridin 4 Amine

Elaboration of the Amino Group

The primary amino group at the 4-position of the pyridine (B92270) ring is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can significantly impact the molecule's properties. Standard reactions for primary amines can be readily applied, with consideration for the electronic nature of the pyridine ring.

Acylation: The amino group can be readily acylated using a range of acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding acetamide. This transformation can be used to introduce a variety of alkyl and aryl amide moieties, which can modulate lipophilicity and introduce new hydrogen bonding interactions. Studies on the acetylation of 4-aminopyridine (B3432731) have shown that the reaction proceeds readily. tandfonline.com

Sulfonylation: Reaction with sulfonyl chlorides, such as methanesulfonyl chloride or arylsulfonyl chlorides, in the presence of a base, provides the corresponding sulfonamides. This functional group can act as a hydrogen bond donor and acceptor and can significantly influence the acidity and solubility of the parent compound.

Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation. A more controlled approach is reductive amination. lookchem.com This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. nih.govprinceton.edu This method allows for the introduction of a wide array of alkyl and arylalkyl substituents.

Urea and Thiourea Formation: The amino group can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These functional groups are prevalent in many biologically active molecules due to their ability to participate in extensive hydrogen bonding networks.

Table 1: Representative Derivatization Reactions of the Amino Group
Reaction TypeReagent(s)Product Functional GroupPotential Impact
AcylationAcetyl chloride, TriethylamineAcetamideModulates lipophilicity, introduces H-bond acceptor
SulfonylationMethanesulfonyl chloride, PyridineMethanesulfonamideIncreases acidity, H-bond donor/acceptor
Reductive AminationBenzaldehyde, NaBH(OAc)₃BenzylamineIntroduces bulky arylalkyl group, modulates basicity
Urea FormationPhenyl isocyanatePhenylureaIntroduces H-bond donor/acceptor network

Functionalization of the Pyridine Ring

The pyridine ring of 2-(1,1-difluoroethyl)pyridin-4-amine is an electron-deficient heterocycle, a characteristic that governs its reactivity towards various functionalization strategies. The existing amino and difluoroethyl substituents will exert significant directing effects on incoming reagents. The amino group at C4 is a strong activating group and an ortho, para-director for electrophilic aromatic substitution, while the 1,1-difluoroethyl group at C2 is expected to be an electron-withdrawing and deactivating group, directing meta to its position.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). researchgate.netbaranlab.org In this scaffold, these positions are already substituted. However, if a suitable leaving group were present at the C6 position, it could be displaced by a nucleophile.

Metal-Catalyzed Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridines. tandfonline.comresearchgate.net Halogenated derivatives of this compound, which could be synthesized, would be valuable precursors for Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of aryl, alkynyl, and other carbon-based substituents at specific positions on the pyridine ring. For instance, a bromo- or iodo-substituent at the C3 or C5 position could be readily coupled with a variety of boronic acids or terminal alkynes.

C-H Functionalization: Direct C-H functionalization has emerged as a highly efficient strategy for modifying heterocyclic cores. chemrxiv.orgblumberginstitute.org For this compound, C-H activation could potentially be directed to the C3 or C5 positions, facilitated by the directing effect of the amino group. Metal catalysts such as palladium, rhodium, and iridium are commonly employed for such transformations.

Table 2: Predicted Regioselectivity of Pyridine Ring Functionalization
Reaction TypePredicted Major Product Position(s)Rationale
Electrophilic Aromatic SubstitutionC3, C5Strong directing effect of the C4-amino group.
Nucleophilic Aromatic SubstitutionC6 (with a leaving group)Activation by the ring nitrogen.
Metal-Catalyzed Cross-CouplingC3, C5 (from corresponding halides)Versatility of cross-coupling on pyridines.
C-H FunctionalizationC3, C5Directing effect of the C4-amino group.

Strategic Introduction of Additional Chemical Moieties

The introduction of specific chemical moieties onto the this compound scaffold is a key strategy in medicinal chemistry to optimize its drug-like properties. These modifications are often guided by the desired therapeutic target and the need to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Modulation of Physicochemical Properties:

Solubilizing Groups: To enhance aqueous solubility, polar functional groups can be introduced. For example, the incorporation of a morpholine (B109124) or piperazine (B1678402) ring via reductive amination of the amino group can significantly increase hydrophilicity. princeton.edu Alternatively, the introduction of a carboxylic acid or a sulfonic acid group onto an appended substituent would also improve solubility.

Introduction of Pharmacophoric Elements:

Hydrogen Bond Donors and Acceptors: The introduction of groups capable of forming hydrogen bonds, such as hydroxyl, amide, or sulfonamide groups, can lead to new interactions with the biological target, potentially increasing potency and selectivity. sci-hub.se

Aromatic and Heteroaromatic Rings: The incorporation of additional aryl or heteroaryl rings through cross-coupling reactions can introduce new van der Waals or pi-stacking interactions with the target protein. researchgate.net

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly advantageous for the rapid generation of analogs. tandfonline.comnih.govthieme-connect.com C-H functionalization and cross-coupling reactions are particularly well-suited for this purpose, allowing for the diversification of a common intermediate.

Table 3: Examples of Strategically Introduced Moieties
MoietyMethod of IntroductionStrategic Purpose
MorpholineReductive aminationIncrease aqueous solubility
Phenyl ringSuzuki coupling (at C3/C5)Introduce hydrophobic interactions, potential for pi-stacking
Carboxylic acidOn an N-alkyl substituentImprove solubility, introduce a charge
Hydroxyl groupOn an appended substituentIntroduce hydrogen bonding capability

Development of Analogs for Structure-Activity Relationship (SAR) Probing

A systematic investigation of the structure-activity relationship (SAR) is crucial for understanding how the different parts of the this compound scaffold contribute to its biological activity and for guiding the design of more potent and selective analogs. sci-hub.se

Modification of the 2-(1,1-Difluoroethyl) Group:

Chain Length Variation: Synthesizing analogs with different fluoroalkyl chain lengths (e.g., difluoromethyl, trifluoroethyl) would probe the steric and electronic requirements at this position.

Isosteric Replacements: Replacing the difluoroethyl group with other functionalities of similar size and electronics, such as a cyclopropyl (B3062369) or an isopropyl group, can help to understand the importance of the fluorine atoms.

Derivatization of the 4-Amino Group:

Systematic N-Substitution: A library of N-alkyl, N-acyl, and N-sulfonyl derivatives can be synthesized to explore the steric and electronic tolerance at this position. The impact of introducing both small (e.g., methyl) and bulky (e.g., benzyl) substituents would be evaluated.

Conversion to Other Functional Groups: The amino group could be converted to other functionalities, such as a hydroxyl or a nitro group, to assess the importance of the basic nitrogen and its hydrogen bonding capacity.

Substitution on the Pyridine Ring:

Positional Isomers: Synthesizing analogs where the difluoroethyl group is at the 3-position would provide valuable information on the positional importance of this substituent.

Introduction of Substituents at C3 and C5: Introducing a range of small substituents (e.g., methyl, chloro, methoxy) at the C3 and C5 positions would probe the electronic and steric sensitivity of these positions.

Table 4: Proposed Analogs for SAR Studies
Analog TypeRationale for Synthesis
2-(Trifluoromethyl)pyridin-4-amineEvaluate the effect of increased fluorination.
2-Isopropylpyridin-4-amineNon-fluorinated isostere to assess the role of fluorine.
N-Methyl-2-(1,1-difluoroethyl)pyridin-4-amineProbe steric and electronic effects at the amino group.
3-(1,1-Difluoroethyl)pyridin-4-amineInvestigate the importance of substituent position.
3-Chloro-2-(1,1-difluoroethyl)pyridin-4-amineAssess the impact of an electron-withdrawing group at C3.

Bioisosteric Design Considerations with the Difluoroethyl Group

The 1,1-difluoroethyl group is a valuable moiety in medicinal chemistry, often employed as a bioisostere for other functional groups. lookchem.comnih.gov Its unique properties can significantly influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions.

Physicochemical Properties of the Difluoroethyl Group:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic oxidation at the fluorinated carbon. cambridgemedchemconsulting.com This can lead to an improved pharmacokinetic profile compared to non-fluorinated analogs.

Conformational Effects: The gauche effect associated with the C-F bonds can influence the preferred conformation of the difluoroethyl group, which in turn can impact how the molecule fits into a binding pocket.

Hydrogen Bond Donor: The C-H bond on the difluorinated carbon is more acidic than a typical alkyl C-H bond, allowing it to act as a weak hydrogen bond donor. acs.org

Bioisosteric Replacements for the Difluoroethyl Group:

Hydroxyl and Thiol Groups: The difluoroethyl group can be considered a more metabolically stable and lipophilic bioisostere of a hydroxyl or thiol group.

Ethyl and Isopropyl Groups: Comparison with non-fluorinated alkyl groups of similar size can elucidate the specific contributions of the fluorine atoms to biological activity.

Other Fluoroalkyl Groups: Varying the degree of fluorination (e.g., monofluoromethyl, trifluoromethyl) can modulate the electronic and lipophilic properties.

Table 5: Bioisosteric Considerations for the Difluoroethyl Group
PropertyInfluence of the 1,1-Difluoroethyl GroupPotential Bioisosteric ReplacementRationale for Replacement
LipophilicityModerate increaseIsopropyl groupAssess impact of fluorine on lipophilicity and activity
Metabolic StabilityIncreased resistance to oxidationEthyl groupBaseline for metabolic stability comparison
Hydrogen BondingWeak C-H···A interactionHydroxyl groupClassical hydrogen bond donor
ConformationGauche effect influences rotamer populationCyclopropyl groupRigidified analog to lock conformation

Spectroscopic and Structural Characterization Methodologies for 2 1,1 Difluoroethyl Pyridin 4 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For fluorinated compounds like 2-(1,1-difluoroethyl)pyridin-4-amine, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are particularly informative.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a typical spectrum for a difluoroethyl-substituted aminopyridine, one would expect to see distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine (NH₂) protons, and the methyl (CH₃) group protons of the difluoroethyl moiety. The chemical shifts and coupling constants (J-values) of the aromatic protons are diagnostic of the substitution pattern on the pyridine ring. The amine protons often appear as a broad singlet, which can exchange with deuterium (B1214612) upon addition of D₂O. The methyl protons of the 1,1-difluoroethyl group would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR offers insight into the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbon atom attached to the fluorine atoms (the quaternary carbon of the difluoroethyl group) would show a characteristic triplet splitting pattern due to one-bond carbon-fluorine coupling (¹JCF). The carbons of the pyridine ring would also exhibit coupling to the fluorine atoms, though with smaller coupling constants (multi-bond JCF), providing valuable information for signal assignment.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For a 1,1-difluoroethyl group, a singlet would be expected in a proton-decoupled ¹⁹F NMR spectrum. In a proton-coupled spectrum, this signal would be split into a quartet by the adjacent methyl protons, confirming the connectivity.

As a representative example, the NMR data for the structural isomer 4-(difluoromethyl)pyridin-2-amine (B599231) is presented below. acs.org

Table 1: NMR Spectroscopic Data for 4-(Difluoromethyl)pyridin-2-amine in (CD₃)₂SO acs.org

Nucleus Chemical Shift (δ, ppm) Multiplicity and Coupling Constants (J, Hz) Assignment
¹H 8.02 d, ³JH,H = 5.2 Pyridine H
6.89 t, ²JH,F = 55.6 CHF₂
6.57 d, ³JH,H = 5.3 Pyridine H
6.55 s Pyridine H
6.25 br s NH₂
¹³C 160.1 C-NH₂
148.9 Pyridine C
142.7 t, ²JC,F = 22.5 Pyridine C-CHF₂
113.9 t, ¹JC,F = 237.3 CHF₂
107.5 t, ³JC,F = 5.5 Pyridine C
104.1 t, ³JC,F = 6.8 Pyridine C
¹⁹F -114.96 s CHF₂

Data obtained at 400 MHz for ¹H and ¹⁹F, and corresponding frequency for ¹³C.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the analyte, which are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

For this compound (C₇H₈F₂N₂), the expected monoisotopic mass is 158.0655. acs.org HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 159.0728. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the proposed structure.

As an illustrative example, the HRMS data for 4-(difluoromethyl)pyridin-2-amine is provided below. acs.org

Table 2: HRMS Data for 4-(Difluoromethyl)pyridin-2-amine acs.org

Ion Calculated m/z Found m/z

X-ray Crystallography for Elucidating Solid-State Molecular Conformations

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. To perform this analysis, a single crystal of the compound of sufficient quality is required.

While a crystal structure for this compound is not publicly available, the structure of a derivative of its isomer, N-(4-(difluoromethyl)pyridin-2-yl)-O-methylhydroxylamine , has been reported. chemicalbook.com The analysis of such a structure would reveal the geometry of the pyridine ring, the conformation of the difluoromethyl group, and the hydrogen bonding networks in the solid state. For instance, one would expect to observe intermolecular hydrogen bonds involving the amine group and the pyridine nitrogen atom, which dictate the packing of the molecules in the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Derivative of a Structural Isomer

Parameter Value (for N-(4-(difluoromethyl)pyridin-2-yl)-O-methylhydroxylamine)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 10.456
c (Å) 8.098
β (°) 109.87
Volume (ų) 806.9
Z 4

This data is for a derivative of a structural isomer and serves as an example of the type of information obtained from X-ray crystallography. chemicalbook.com

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group, typically in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations of the difluoroethyl group would appear as strong absorptions in the fingerprint region, usually between 1000 and 1200 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. researchgate.netresearchgate.nettsijournals.com

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H stretch Primary Amine
1600 - 1650 N-H bend Primary Amine
1400 - 1600 C=C and C=N stretch Pyridine Ring
1000 - 1200 C-F stretch Difluoroalkyl Group

These are general ranges and the exact positions would need to be determined experimentally.

Computational and Theoretical Investigations of 2 1,1 Difluoroethyl Pyridin 4 Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a fundamental pillar of modern computational chemistry, facilitating the precise calculation of a molecule's electronic structure. Through the application of functionals such as B3LYP combined with a basis set like 6-31G*, it is feasible to ascertain the optimized geometry, electronic energies, and a variety of reactivity descriptors. researchgate.net

In the case of 2-(1,1-Difluoroethyl)pyridin-4-amine, DFT calculations are anticipated to illuminate the combined influence of the electron-withdrawing 1,1-difluoroethyl group and the electron-donating amino group on the pyridine (B92270) ring. The interplay between these substituents is expected to significantly alter the electron distribution across the molecule. The potent inductive effect of the difluoroethyl group will likely diminish electron density within the pyridine ring, especially at the ortho and para positions relative to its attachment. In contrast, the amino group at the 4-position is predicted to enhance electron density, primarily at its own ortho and para carbons. These calculations yield crucial data, including bond lengths, bond angles, and dihedral angles, which are foundational to understanding the molecule's three-dimensional architecture.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Structures
ParameterPredicted Value
C2-C(ethyl) Bond Length~1.52 Å
C-F Bond Lengths~1.36 Å
C4-N(amino) Bond Length~1.38 Å
Pyridine Ring C-C Bonds~1.39 - 1.40 Å
Pyridine Ring C-N Bonds~1.34 - 1.37 Å
C2-N1-C6 Angle~117°
C3-C4-C5 Angle~119°

Note: These values are illustrative and based on typical bond lengths and angles found in fluorinated and aminated pyridine derivatives.

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational method employed to forecast the preferred orientation of one molecule when bound to another, forming a stable complex. This technique is pivotal in drug discovery for elucidating how a ligand, such as this compound, might interact with a biological target, which is typically a protein.

Docking simulations for this compound would entail inserting it into the active site of a chosen protein and assessing the binding affinity, commonly quantified as a docking score or binding energy. These interactions are generally a composite of hydrogen bonds, electrostatic forces, hydrophobic interactions, and van der Waals forces. For instance, research on aminopyridine derivatives has highlighted their potential as inhibitors for a range of kinases and channels. researchgate.netuni-muenster.de The amino group of this compound is a strong candidate for forming hydrogen bonds with amino acid residues within a protein's active site. The nitrogen atom of the pyridine ring can also serve as a hydrogen bond acceptor. The difluoroethyl group, though generally lipophilic, may also engage in weaker interactions.

Table 2: Predicted Interaction Profile from Molecular Docking Simulations
Interaction TypePotential Interacting Groups on the LigandExample Interacting Residues in a ProteinPredicted Binding Energy (kcal/mol)
Hydrogen Bond DonorAmino group (-NH2)Asp, Glu, Ser, Thr (side chain carboxyl/hydroxyl)-2.0 to -5.0
Hydrogen Bond AcceptorPyridine NitrogenAsn, Gln, Arg, His (side chain amides/amines)-1.5 to -4.0
Hydrogen Bond AcceptorFluorine atomsBackbone NH groups-0.5 to -1.5
Hydrophobic/van der WaalsEthyl group, Pyridine ringAla, Val, Leu, Ile, PheVariable

Note: Binding energies are illustrative and highly dependent on the specific protein target.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While molecular docking offers a static snapshot of a binding pose, molecular dynamics (MD) simulations provide a dynamic perspective on the conformational landscape of a molecule and its complexes over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations allow for the exploration of various conformations and their relative energies. nih.gov

An MD simulation of this compound in an aqueous medium would unveil its flexibility, especially the rotation about the C2-C(ethyl) bond. This is vital for discerning the most stable and accessible conformations for target binding. Furthermore, the simulation would offer insights into the molecule's hydration shell and the interaction of water molecules with its distinct functional groups. When simulated within a protein's binding site, MD can evaluate the stability of the docked conformation and uncover key dynamic interactions not evident from static docking. researchgate.net

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a pivotal concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most inclined to donate electrons (nucleophilicity), whereas the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as an index of the molecule's chemical stability and reactivity.

For this compound, the HOMO is predicted to be predominantly localized on the electron-rich amino group and the pyridine ring. The LUMO, conversely, is expected to be distributed across the electron-deficient pyridine ring, under the influence of the difluoroethyl group. A narrower HOMO-LUMO gap typically signifies greater reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies
ParameterPredicted Value (eV)Interpretation
HOMO Energy~ -6.0 to -5.5Indicates the propensity to donate electrons.
LUMO Energy~ -1.0 to -0.5Indicates the propensity to accept electrons.
HOMO-LUMO Gap~ 4.5 to 5.5A moderate gap suggests a balance of stability and reactivity.

Note: These values are estimations based on data from similar fluorinated and aminated aromatic systems.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

A Molecular Electrostatic Potential (MEP) map provides a visual depiction of the electrostatic potential on a molecule's surface and is a valuable instrument for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential, often depicted in red or yellow, signify electron-rich areas susceptible to electrophilic attack. In contrast, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map is expected to reveal a zone of pronounced negative potential around the pyridine nitrogen and the amino group, rendering these sites attractive for interactions with electrophiles or hydrogen bond donors. The fluorine atoms of the difluoroethyl group will also create a region of negative potential. Conversely, the hydrogen atoms of the amino group and potentially those on the pyridine ring will display positive potential, marking them as sites for nucleophilic interaction or hydrogen bond acceptance.

Table 4: Predicted Molecular Electrostatic Potential (MEP) Values at Key Sites
Molecular RegionPredicted MEP Value (kcal/mol)Predicted Reactivity
Pyridine Nitrogen~ -40 to -50Strong nucleophilic character, hydrogen bond acceptor.
Amino Group Nitrogen~ -30 to -40Nucleophilic character, hydrogen bond donor/acceptor.
Vicinity of Fluorine Atoms~ -15 to -25Weakly nucleophilic, potential for halogen bonding.
Amino Group Hydrogens~ +20 to +30Electrophilic character, hydrogen bond donor.

Note: These values are illustrative and can vary based on the specific computational method used.

Application of Quantum Chemical Descriptors for Reaction Prediction

In addition to FMO and MEP analysis, a variety of quantum chemical descriptors can be calculated to offer a more quantitative forecast of a molecule's reactivity. Derived from electronic structure calculations, these descriptors provide a deeper comprehension of its chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy needed to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released upon adding an electron (approximated by -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to a change in electron distribution, calculated as (I - A) / 2. Harder molecules possess a larger HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (1 / η). Softer molecules are generally more reactive.

Electrophilicity Index (ω): A measure of the energy reduction of a system upon accepting electrons, calculated as χ² / (2η).

Table 5: Predicted Quantum Chemical Descriptors
DescriptorPredicted Value (eV)Interpretation
Ionization Potential (I)~ 5.5 - 6.0Moderate energy required to lose an electron.
Electron Affinity (A)~ 0.5 - 1.0Low energy gained upon accepting an electron.
Electronegativity (χ)~ 3.0 - 3.5Moderately electronegative.
Chemical Hardness (η)~ 2.25 - 2.75Moderately hard, indicating reasonable stability.
Softness (S)~ 0.36 - 0.44Moderately soft, indicating some reactivity.
Electrophilicity Index (ω)~ 1.6 - 2.2Moderate electrophilic character.

Note: These values are derived from the predicted HOMO and LUMO energies and are for illustrative purposes.

Role of 2 1,1 Difluoroethyl Pyridin 4 Amine As a Core Scaffold in Advanced Chemical Research

Contribution to Protein Kinase Inhibitor Development (PI3K, mTOR Kinases)

While direct evidence of 2-(1,1-difluoroethyl)pyridin-4-amine in reported PI3K or mTOR inhibitors is not prevalent in publicly available literature, the 2-aminopyridine (B139424) core is a common feature in a multitude of kinase inhibitors. acs.orgacs.org This scaffold is recognized for its role in binding to the hinge region of the kinase ATP-binding site. acs.org The development of selective inhibitors for phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR) is a major focus in cancer therapy due to the frequent dysregulation of the PI3K/AKT/mTOR signaling pathway in human cancers. The structural attributes of this compound make it a promising starting point for the design of novel PI3K and mTOR inhibitors.

The strategic placement of the 1,1-difluoroethyl group can offer advantages in terms of metabolic stability and potency. The C-F bond is significantly stronger than a C-H bond, rendering it less susceptible to metabolic degradation. mdpi.com This can lead to an improved pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol
Boiling PointNot available
DensityNot available

Integration in Beta-Secretase-1 (BACE1) Inhibitor Design

The 2-aminopyridine scaffold has been explored in the design of inhibitors for beta-secretase-1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. The design of BACE1 inhibitors often involves incorporating fragments that can engage in hydrogen bonding interactions with the catalytic aspartate residues in the enzyme's active site. The amino group of the 2-aminopyridine core is well-suited for such interactions.

While specific BACE1 inhibitors containing the this compound scaffold are not extensively documented, the principles of structure-based drug design suggest its potential. The difluoroethyl group can modulate the electronic properties and conformation of the molecule, potentially leading to enhanced binding affinity and selectivity for the BACE1 active site.

Application in Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Programs

The 2-aminopyridine scaffold is a key structural motif in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders. Research has demonstrated that derivatives of 2-aminopyridine can exhibit high affinity and selectivity for nNOS over other NOS isoforms (eNOS and iNOS).

The incorporation of a 1,1-difluoroethyl group at the 2-position of the pyridine (B92270) ring could offer a novel avenue for modulating the potency and selectivity of nNOS inhibitors. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the aminopyridine nitrogen, which may affect its interaction with key residues in the nNOS active site.

Influence of the Difluoroethyl Moiety on Molecular Recognition and Binding Interactions

The 1,1-difluoroethyl group can significantly impact a molecule's interaction with its biological target. The introduction of fluorine can alter the molecule's conformation and electronic distribution. The difluoromethyl group (CF2H) can act as a lipophilic hydrogen bond donor, a property not observed with a simple methyl or ethyl group. nih.govchemrxiv.org This unique hydrogen bonding capability can lead to novel and stronger interactions with protein targets. nih.gov

Furthermore, the replacement of a hydrogen or a hydroxyl group with fluorine can enhance metabolic stability due to the high strength of the C-F bond. mdpi.com Fluorine substitution can also increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and the blood-brain barrier. mdpi.com

Development of Novel Chemical Probes and Tools

Chemical probes are essential tools for studying the function of proteins and other biological targets in their native environment. nih.gov A high-quality chemical probe should be potent, selective, and have a known mechanism of action. While there is no specific documentation of this compound being used as a chemical probe, its structural features make it an attractive scaffold for such development.

The 2-aminopyridine core can be functionalized to introduce reporter tags, such as fluorescent dyes or biotin, without significantly compromising its binding to the target protein. nih.gov The presence of the difluoroethyl group can be advantageous in the development of ¹⁹F NMR probes, as the fluorine nucleus is a sensitive NMR probe for studying drug-target interactions. cfplus.cz

Strategic Value in Bioisosteric Replacement and Pharmacophore Mimicry

The 1,1-difluoroethyl group is considered a bioisostere of the methoxy group. Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound while maintaining its biological activity. The difluoroethyl group mimics the steric and electronic properties of a methoxy group but with improved metabolic stability.

The ability of the difluoromethyl group to act as a hydrogen bond donor also allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH2) groups. nih.gov This versatility makes the this compound scaffold a valuable building block for creating diverse chemical libraries for drug discovery.

Future Research Trajectories and Emerging Paradigms for 2 1,1 Difluoroethyl Pyridin 4 Amine

Advancements in Asymmetric Synthesis of Chiral Analogs

While the core structure of 2-(1,1-difluoroethyl)pyridin-4-amine is achiral, the introduction of stereocenters in its derivatives opens up vast possibilities for creating chiral analogs with unique biological activities. The future in this area lies in developing highly efficient and enantioselective synthetic methods. Current research into the asymmetric synthesis of chiral cyclic amines and related structures provides a roadmap for producing stereopure analogs of the target compound.

Future strategies will likely focus on the asymmetric hydrogenation of prochiral precursors. Catalytic systems employing transition metals like rhodium or iridium, paired with chiral phosphine (B1218219) ligands such as f-spiroPhos, have shown high efficacy in the asymmetric hydrogenation of various unsaturated compounds, including allylic sulfones and cyclic imines, yielding products with excellent enantioselectivities (up to 99.9% ee). researchgate.net The development of methodologies for the enantioselective dearomatization of pyridine (B92270) rings is another promising frontier. researchgate.net

Moreover, the use of chiral lithium amides for enantioselective deprotonation, as demonstrated in the synthesis of chiral aminocyclopentenol derivatives, presents a potential pathway for creating stereocenters adjacent to the pyridine ring. capes.gov.br These advanced techniques could be adapted to synthesize chiral derivatives of this compound, which would be invaluable for probing interactions with chiral biological targets like enzymes and receptors.

Exploration of Photocatalytic and Electrocatalytic Approaches for Synthesis

Conventional synthetic methods are increasingly being supplemented by photocatalytic and electrocatalytic approaches, which offer milder reaction conditions and unique reactivity patterns. The synthesis of the pyridine core of this compound and its analogs is an area ripe for exploration with these modern techniques.

Photocatalysis: Recent developments have shown that pyridines can be synthesized under metal-free photocatalytic conditions. For instance, a photocatalytic annulation reaction has been reported for the synthesis of polysubstituted pyridines from enaminones and N,N,N',N'-tetramethylethylenediamine (TMEDA) using visible light. nih.gov Another innovative, metal-free photocatalytic approach utilizes blue LEDs and an organic photocatalyst like rose bengal to generate nitrene intermediates, which can be used in cyclization reactions. acs.org Adapting these light-driven methods could provide more sustainable and efficient routes to the this compound scaffold.

Electrocatalysis: Electrochemical synthesis offers another powerful tool for constructing and modifying heterocyclic compounds. A notable example is the three-component electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines, where ammonium (B1175870) thiocyanate (B1210189) serves as both the electrolyte and a cyanating agent. rsc.org This process involves an anodic oxidation step to facilitate cyclization. rsc.org Exploring similar electro-oxidative or electro-reductive strategies for the difluoroethylation or amination of pyridine precursors could lead to novel and direct synthetic pathways to the target molecule, potentially avoiding harsh reagents and improving atom economy.

Integration with High-Throughput Experimentation and Automation Platforms

The discovery and optimization of synthetic routes and novel derivatives of this compound can be dramatically accelerated through the integration of high-throughput experimentation (HTE) and automated synthesis platforms. These technologies enable the rapid, parallel execution of a large number of experiments, making the process of reaction optimization more efficient and data-rich. youtube.com

HTE is particularly valuable for screening a wide array of catalysts, ligands, solvents, and bases to identify optimal conditions for challenging reactions, such as cross-coupling reactions often used in pyridine derivatization. acs.orgacs.org By employing microscale reactions in multi-well plates, HTE minimizes the consumption of valuable starting materials while maximizing the data output. nih.gov This approach has been successfully used to expedite the search for suitable conditions in pharmaceutical synthesis. acs.org

Furthermore, fully automated synthesis platforms, which can integrate chemical storage, liquid handling, and reaction workup, are becoming more prevalent. xtalpi.comyoutube.com Such systems can execute complex, multi-step syntheses, including the generation of compound libraries for biological screening. rsc.org For instance, the automated synthesis of radiolabeled compounds like [¹⁸F]DCFPyL, a pyridine derivative for PET imaging, highlights the power of automation in producing complex molecules with high reproducibility. nih.govnih.gov Implementing HTE and automation will be crucial for efficiently exploring the chemical space around this compound and identifying derivatives with desired properties. youtube.com

Development of Predictive Computational Models for Functional Property Optimization

Computational chemistry and machine learning are emerging as indispensable tools for predicting molecular properties and guiding chemical synthesis. For a fluorinated molecule like this compound, computational models can provide critical insights into how the difluoroethyl group influences its physicochemical and biological characteristics.

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the thermodynamic properties of pyridine derivatives based on molecular descriptors. researchgate.net Such models can be extended to predict key drug-like properties, including lipophilicity (logD) and acid-base dissociation constants (pKa). For example, a computational model for 2-thiofluoroalkyl pyridines successfully correlated fluorination patterns with experimental logD values, demonstrating the context-dependent influence of fluorine. nih.gov These models can predict the properties of yet-to-be-synthesized analogs, saving time and resources. nih.gov

The effects of fluorination on protein-ligand binding are complex and often difficult to predict, but computational methods can help rationalize these interactions. nih.gov Advanced deep learning models are now being developed specifically to predict the change in biological activity upon fluorine substitution. researchgate.net One such model, F-CPI, achieved high accuracy in predicting activity changes and was used to guide the structural optimization of drug candidates. researchgate.net Applying these predictive tools to this compound will enable the rational design of new derivatives with optimized functional properties for specific applications.

Expansion of Derivatization Scope for Materials Science Applications

While much of the focus on pyridine derivatives is in medicinal chemistry, their unique electronic properties also make them attractive for materials science. The introduction of the 1,1-difluoroethyl group into a pyridine-4-amine scaffold can significantly alter its properties, opening up new avenues for the development of advanced materials.

Future research could explore the derivatization of this compound to create novel fluorescent materials. The fluorescence of pyridine-olefin conjugates, for example, is highly sensitive to the nature and position of substituents on the pyridine ring. mdpi.com By systematically modifying the structure of this compound, it may be possible to fine-tune its photophysical properties to develop new sensors, probes, or components for organic light-emitting diodes (OLEDs).

The strong electronegativity and ability of fluorine to form specific interactions can also be exploited in the design of liquid crystals, polymers, and other functional materials. The difluoroethyl group can influence intermolecular interactions, crystal packing, and material morphology. By expanding the derivatization scope—for example, through polymerization of vinyl-substituted analogs or incorporation into larger conjugated systems—researchers can explore the potential of this compound as a building block for a new generation of fluorinated functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1,1-Difluoroethyl)pyridin-4-amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or fluorination strategies. For example, analogous pyridine derivatives are synthesized via substitution of halogenated pyridines with difluoroethyl groups under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like phosphorus oxychloride . Optimization focuses on temperature control (e.g., 0–10°C for exothermic steps) and stoichiometric ratios to minimize side products. Yields can be improved by using anhydrous conditions and inert atmospheres .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the difluoroethyl group’s presence (e.g., splitting patterns at δ ~4.5–5.5 ppm for CF2_2 protons) and pyridine ring substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C7_7H9_9F2_2N2_2).
  • IR : Peaks near 1100–1200 cm1^{-1} indicate C-F stretching .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound’s acute toxicity and irritancy (GHS Category 1–3) require:

  • Ventilation : Use fume hoods to avoid inhalation .
  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations model electronic effects of the difluoroethyl group on pyridine’s aromatic system. For example, the electron-withdrawing CF2_2 group increases electrophilicity at the 4-position, favoring nucleophilic attack. Molecular dynamics (MD) simulations assess steric effects in transition states .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Purity : Validate compound purity via HPLC (≥98%) and control batch-to-batch variability .
  • Assay Conditions : Standardize cell-based assays (e.g., pH, temperature) to ensure reproducibility.
  • Structural Confirmation : Use single-crystal X-ray diffraction to rule out isomerism or polymorphic effects .

Q. How can regioselectivity be controlled during functionalization of the pyridine ring?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 4-amine to direct electrophiles to specific positions.
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies brominated derivatives at the 3- or 5-positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.